3-[(4-Nitrophenyl)methyl]thiochromen-4-one
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Overview
Description
3-[(4-Nitrophenyl)methyl]thiochromen-4-one is a sulfur-containing heterocyclic compound. It belongs to the class of thiochromones, which are structurally related to chromones (benzopyrans). These compounds are known for their promising biological activities and are widely studied in medicinal chemistry .
Preparation Methods
The synthesis of 3-[(4-Nitrophenyl)methyl]thiochromen-4-one typically involves the reaction of 4-nitrobenzyl chloride with thiochroman-4-one under basic conditions. The reaction is carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide. The reaction mixture is stirred at an elevated temperature until the desired product is formed .
Chemical Reactions Analysis
3-[(4-Nitrophenyl)methyl]thiochromen-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Scientific Research Applications
3-[(4-Nitrophenyl)methyl]thiochromen-4-one has several scientific research applications:
Medicinal Chemistry: It has been studied for its potential antileishmanial activity.
Biological Studies: The compound is used in studies involving the inhibition of cysteine proteases, which are important targets in various diseases.
Industrial Applications: It is used as an intermediate in the synthesis of other biologically active compounds.
Mechanism of Action
The mechanism of action of 3-[(4-Nitrophenyl)methyl]thiochromen-4-one involves its ability to inhibit cysteine proteases. The compound undergoes a nucleophilic attack on the β position to the sulfone, leading to the inhibition of the enzyme’s activity . Further studies are required to fully elucidate the molecular targets and pathways involved .
Comparison with Similar Compounds
3-[(4-Nitrophenyl)methyl]thiochromen-4-one is unique due to its structural relationship with chromones and its sulfur-containing heterocyclic nature. Similar compounds include:
Thiochroman-4-one: A parent compound with similar biological activities.
Thioflavones: Compounds with a similar sulfur-containing heterocyclic structure.
Benzothiopyrans: Another class of sulfur-containing heterocycles with promising biological activities.
These compounds share structural similarities but differ in their specific biological activities and applications.
Properties
IUPAC Name |
3-[(4-nitrophenyl)methyl]thiochromen-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11NO3S/c18-16-12(10-21-15-4-2-1-3-14(15)16)9-11-5-7-13(8-6-11)17(19)20/h1-8,10H,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PRJKJLDLSVSKLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=CS2)CC3=CC=C(C=C3)[N+](=O)[O-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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